molecular formula C19H14N2O2 B296815 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-phenylacetamide

2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-phenylacetamide

Cat. No. B296815
M. Wt: 302.3 g/mol
InChI Key: HSTUJGJRASAMHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-phenylacetamide, also known as OBI-1, is a synthetic compound that has gained significant attention in the field of scientific research. This compound has been found to have potential applications in the treatment of various diseases, including cancer.

Mechanism of Action

2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-phenylacetamide works by binding to the colchicine-binding site on the beta-tubulin subunit of microtubules. This binding disrupts the microtubule network, preventing the formation of the mitotic spindle and ultimately leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-phenylacetamide has been found to have significant biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-phenylacetamide has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-phenylacetamide is its specificity for cancer cells. It has been found to have minimal effects on normal cells, which reduces the risk of side effects. However, one of the limitations of 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-phenylacetamide is its low solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-phenylacetamide research. One direction is to investigate its potential application in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to explore its potential application in other diseases, such as Alzheimer's disease and Parkinson's disease, which are also associated with microtubule dysfunction. Additionally, further research is needed to optimize the formulation and delivery of 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-phenylacetamide for in vivo applications.
Conclusion:
In conclusion, 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-phenylacetamide is a synthetic compound with significant potential for scientific research applications. It has been found to have specific effects on cancer cells, while having minimal effects on normal cells. 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-phenylacetamide works by disrupting the microtubule network, leading to cell cycle arrest and apoptosis. While there are limitations to its use, there are several future directions for 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-phenylacetamide research, including investigating its potential application in combination with other cancer therapies and exploring its potential application in other diseases.

Synthesis Methods

The synthesis of 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-phenylacetamide involves the reaction of 2-aminobenzo[cd]indole with phenylacetyl chloride in the presence of a base. The reaction yields 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-phenylacetamide as a white solid, which can be purified through recrystallization.

Scientific Research Applications

2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-phenylacetamide has been extensively studied for its potential application in cancer treatment. It has been found to inhibit the growth of cancer cells in various types of cancer, including breast, lung, and prostate cancer. 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-phenylacetamide works by targeting the microtubule network, which is essential for cell division. By disrupting the microtubule network, 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-phenylacetamide prevents cancer cells from dividing and growing.

properties

Molecular Formula

C19H14N2O2

Molecular Weight

302.3 g/mol

IUPAC Name

2-(2-oxobenzo[cd]indol-1-yl)-N-phenylacetamide

InChI

InChI=1S/C19H14N2O2/c22-17(20-14-8-2-1-3-9-14)12-21-16-11-5-7-13-6-4-10-15(18(13)16)19(21)23/h1-11H,12H2,(H,20,22)

InChI Key

HSTUJGJRASAMHF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC4=C3C(=CC=C4)C2=O

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC4=C3C(=CC=C4)C2=O

solubility

0.4 [ug/mL]

Origin of Product

United States

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